molecular formula C4H5N3O2S B193225 5-Mercapto-1-methyl-4-nitroimidazole CAS No. 6339-54-4

5-Mercapto-1-methyl-4-nitroimidazole

Cat. No. B193225
CAS RN: 6339-54-4
M. Wt: 159.17 g/mol
InChI Key: DPGGDVPPQMXEOF-UHFFFAOYSA-N
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Description

5-Mercapto-1-methyl-4-nitroimidazole is a heterocyclic organic compound . It is also known as 1-METHYL-4-NITRO-5-THIOIMIDAZOLE .


Synthesis Analysis

The synthesis of 5-Mercapto-1-methyl-4-nitroimidazole involves the Suzuki coupling reaction between 5-chloro-1-methyl-4-nitroimidazole and arylboronic acids . Another method involves the nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 .


Chemical Reactions Analysis

The nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 have been studied . The reactions yield a mixture of 1-methyl-4,5-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole .

Scientific Research Applications

  • Immunosuppressive Drug Metabolite : A study by Chalmers (1974) focused on the formation of 5-mercapto-1-methyl-4-nitroimidazole as a metabolite during immunosuppressive therapy with azathioprine, suggesting its role in the metabolic pathway of this drug (Chalmers, 1974).

  • Potentiometric Detection of Copper Ions : Mashhadizadeh et al. (2008) utilized mercapto compounds, including derivatives of 5-mercapto-1-methyl-4-nitroimidazole, in the development of carbon paste electrodes for the potentiometric determination of copper (II) ions (Mashhadizadeh et al., 2008).

  • Antibacterial Activity Against Neisseria Gonorrhoeae : Tweit et al. (1977) reported the synthesis of nitroimidazoles, including derivatives of 5-mercapto-1-methyl-4-nitroimidazole, demonstrating activity against Neisseria gonorrhoeae, a bacterium responsible for gonorrhea (Tweit et al., 1977).

  • Treatment of Leishmaniasis : Blanco et al. (2021) synthesized nitroimidazole-sulfanyl derivatives and evaluated their efficacy against Leishmania species, highlighting the potential of 5-mercapto-1-methyl-4-nitroimidazole derivatives in treating cutaneous leishmaniasis (Blanco et al., 2021).

  • Nitroimidazole Resistance in Bacteria : A study by Reysset et al. (1993) discusses the genetics of 5-Nitroimidazole resistance in Bacteroides, indicating the compound's relevance in microbial drug resistance studies (Reysset et al., 1993).

  • Synthesis and Properties : Huang et al. (1979) investigated the synthesis and properties of alkylated imidazoles, including 5-mercapto-1-methyl-4-nitroimidazole, contributing to the understanding of its chemical characteristics (Huang et al., 1979).

Safety And Hazards

When handling 5-Mercapto-1-methyl-4-nitroimidazole, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Nitroimidazole derivatives have been successfully used against neglected tropical protozoan diseases, with a specific focus on three diseases: malaria, leishmaniasis, and human trypanosomiasis . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

3-methyl-5-nitroimidazole-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-6-2-5-3(4(6)10)7(8)9/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGDVPPQMXEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212798
Record name 5-Mercapto-1-methyl-4-nitroimidazole
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Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercapto-1-methyl-4-nitroimidazole

CAS RN

6339-54-4
Record name 5-Mercapto-1-methyl-4-nitroimidazole
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Record name 6339-54-4
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Record name 5-Mercapto-1-methyl-4-nitroimidazole
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Record name 1-Methyl-4-nitro-5-thioimidazole
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Record name 1-METHYL-4-NITRO-5-THIOIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
AH Chalmers - Biochemical Pharmacology, 1974 - Elsevier
… imidazole herivatives listed below were compared in their ability to generate 5-mercapto-1-methyl-4-nitroimidazole … Urinary excretions of 5-mercapto-1-methyl-4-nitroimidazole …
Number of citations: 47 www.sciencedirect.com
AH Chalmers, PW Knight… - Australian Journal of …, 1967 - Wiley Online Library
… At pH values above 10 formation of 5‐mercapto‐1‐methyl‐4‐nitroimidazole from azathiopries was observed in vitro. The mercaptoimidazole was detected in the urine of patients after …
Number of citations: 58 onlinelibrary.wiley.com
DJK Crawford, JL Maddocks, DN Jones… - Journal of medicinal …, 1996 - ACS Publications
… also gives rise to the alkylation reaction products such as 5-glutathionyl-1-methyl-4-nitroimidazole, 5-cysteinyl-1-methyl-4-nitroimidazole, and 5-mercapto-1-methyl-4-nitroimidazole, …
Number of citations: 66 pubs.acs.org
JL Smith, IJ Forbes - Australian Journal of Experimental …, 1970 - Wiley Online Library
… 2‐Hydroxy‐6‐mercaptopurine, 6‐mercaptopurine ribonucleoside, 6‐thiouric acid and 5‐mercapto‐1‐methyl‐4‐nitroimidazole (ammonium salt) caused little or no inhibition of protein …
Number of citations: 16 onlinelibrary.wiley.com
SA Al‐Safi, JL Maddocks - British journal of clinical …, 1984 - Wiley Online Library
… This cannot be explained by the effect ofthe metabolite, 5mercapto-1-methyl-4-nitroimidazole which is released when azathioprine is metabolised to 6MP, as it had no effect on the MLR …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
AH Chalmers, AW Murray, P Verakalasa - Purine Metabolism in Man …, 1974 - Springer
… 5-Mercapto-1-methyl-4-nitroimidazole was located at Rf 0.09 and a purple fluorescence at Rf 0.50. After elution into water the spectral properties summarised in Table 1 were obtained. …
Number of citations: 4 link.springer.com
SA Al-Safi, JL Maddocks - British journal of clinical pharmacology, 1983 - ncbi.nlm.nih.gov
… To test for their inhibitory effects, several doses of 6-MP or 5-mercapto-1-methyl-4nitroimidazole were added to the MLR. 5-Mercapto1-methyl-4-nitroimidazole had no effect when used …
Number of citations: 22 www.ncbi.nlm.nih.gov
MH Fisher, WH Nicholson… - Canadian Journal of …, 1961 - cdnsciencepub.com
… The ammonium salt of 5-mercapto-1-methyl-4-nitroimidazole (5) (22 g) by similar oxidative chlorination at 20'-30" yielded the sulphonyl chloride (mp 106-1070), which was converted …
Number of citations: 10 cdnsciencepub.com
EC Van Os, BJ Zins, WJ Sandborn, DC Mays… - Gut, 1996 - gut.bmj.com
BACKGROUND: 6-Mercaptopurine and its prodrug azathioprine are effective medications for refractory inflammatory bowel disease. However, use of these drugs has been limited by …
Number of citations: 120 gut.bmj.com
CE Voogd - Mutation Research/Reviews in Genetic Toxicology, 1989 - Elsevier
Azathioprine, an immunosuppressive drug, has been used for 25 years. Azathioprine is rapidly converted into a number of metabolites after absorption. Maximum blood levels in …
Number of citations: 45 www.sciencedirect.com

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